Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-
Description
Historical Context and Discovery
The synthesis of this compound aligns with advancements in indole chemistry during the late 20th and early 21st centuries. While its exact discovery timeline remains undocumented in public literature, its structural motifs—such as the 4-chlorobenzoyl group and trifluoromethoxy substituent—reflect methodologies developed in the 1990s for functionalizing indole cores. The stereospecific (2R)-configuration at the butanoic acid chain suggests its design emerged from enantioselective synthesis techniques refined post-2000, particularly those involving palladium-copper cocatalyzed coupling reactions.
Early analogs of this compound were likely explored in the context of prostaglandin receptor modulation, as evidenced by structurally related sodium salts such as MK-0533. The incorporation of electron-withdrawing groups (e.g., trifluoromethoxy) and acylated indole systems represents a strategic response to challenges in optimizing bioavailability and metabolic stability in heterocyclic drug candidates.
Significance in Heterocyclic Chemistry Research
This molecule serves as a case study in the interplay between aromatic substitution patterns and physicochemical properties. Key research applications include:
Table 1: Key Functional Groups and Their Roles
| Group | Role in Molecular Properties |
|---|---|
| 4-Chlorobenzoyl | Enhances lipophilicity and π-π stacking |
| Trifluoromethoxy (-OCF3) | Improves metabolic resistance and electronegativity |
| Methyl substituent (C2) | Steric hindrance for regioselective reactions |
| (2R)-Butanoic acid | Enantioselective binding interactions |
The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) stabilizes the indole ring against oxidative degradation, a feature critical for compounds intended for biological studies. Simultaneously, the 4-chlorobenzoyl moiety provides a planar aromatic surface for interactions with hydrophobic protein pockets, as seen in kinase inhibitors.
Structural Uniqueness in Indole Derivative Family
The compound’s architecture combines three rare features:
- Stereospecific side chain : The (2R)-configuration at the butanoic acid position introduces chirality, enabling distinct interactions with biological targets compared to its (2S)-enantiomer.
- Dual electron-modifying groups : The coexistence of the electron-withdrawing trifluoromethoxy group and electron-donating methyl group at positions 6 and 2 of the indole ring creates a polarized electronic environment. This duality facilitates both nucleophilic and electrophilic reactivity at different sites.
- Spirocyclic potential : The phenoxybutanoic acid side chain’s flexibility allows for conformational isomerism, potentially enabling spirocyclic adduct formation under acidic conditions.
Table 2: Structural Comparison with Related Indoles
The 1H-indole core’s substitution pattern—particularly the 3-acyl group—enables participation in Mannich reactions and other electrophilic substitutions, making it a versatile intermediate for further derivatization. Additionally, the trifluoromethoxy group’s positional specificity at C6 avoids steric clashes with the C2 methyl group, preserving the indole ring’s planarity.
Properties
Molecular Formula |
C28H23ClF3NO5 |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]methyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C28H23ClF3NO5/c1-3-24(27(35)36)37-20-6-4-5-17(13-20)15-33-16(2)25(26(34)18-7-9-19(29)10-8-18)22-12-11-21(14-23(22)33)38-28(30,31)32/h4-14,24H,3,15H2,1-2H3,(H,35,36) |
InChI Key |
QTNLJMSTDKBAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.
Introduction of Functional Groups: The chlorobenzoyl, methyl, and trifluoromethoxy groups are introduced through various substitution reactions.
Coupling Reactions: The final step involves coupling the indole core with the butanoic acid derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
The compound has the molecular formula and features a butanoic acid backbone along with several functional groups such as chlorobenzoyl and trifluoromethoxy groups. Its intricate structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis: The compound serves as a versatile reagent in the synthesis of other complex molecules.
- Reagent in Chemical Reactions: It can participate in various chemical reactions typical of carboxylic acids and aromatic compounds.
2. Biology
- Antimicrobial Properties: Investigated for its potential to inhibit bacterial growth.
- Anti-inflammatory Effects: Studies indicate that it may modulate inflammatory pathways.
3. Medicine
- Therapeutic Applications: Research suggests potential use in treating viral infections, particularly dengue virus.
- Pharmacokinetics: Exhibits favorable pharmacokinetic properties, making it suitable for oral administration.
Study 1: Efficacy Against Dengue Virus
A study conducted on mouse models demonstrated that administration of Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- resulted in a significant reduction in viral load compared to untreated controls. This highlights its potential as an antiviral agent against dengue virus.
Study 2: Pharmacokinetics
Pharmacokinetic evaluations revealed that the compound has excellent oral bioavailability, reaching peak plasma concentrations rapidly after administration. This supports its potential as an orally active therapeutic agent for treating viral infections.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison:
Tipelukast (CAS 125961-82-2)
- Molecular Formula : C₂₉H₃₈O₇S
- Molecular Weight : 530.67 g/mol
- Therapeutic Use : Asthma and interstitial cystitis .
- Structural Features :
- Contains acetyl and propyl groups on phenoxy and thioether linkages.
- Lacks halogenated substituents (e.g., Cl, F) but includes a sulfanyl group for enhanced solubility.
Elsibucol (CAS 216167-95-2)
- Molecular Formula : C₃₅H₅₄O₄S₂
- Molecular Weight : 602.93 g/mol
- Therapeutic Use : Prevention of solid organ transplant rejection .
- Structural Features :
- Features bulky tert-butyl groups and dual sulfanyl linkages , optimizing steric hindrance and oxidative stability.
- No indole or fluorinated groups.
Butanoic Acid, 2-(4-Hydroxyphenoxy)-2-Methyl-, Methyl Ester, (2R) (CAS 653563-78-1) Molecular Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol Structural Features:
- Shares the (2R)-stereochemistry but has a simpler methyl ester and 4-hydroxyphenoxy group .
- No halogen or heterocyclic substituents.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Therapeutic Use | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | Not Provided* | ~600–650 (estimated) | Not Provided | Not Specified | Indole core, Cl/F substituents, (2R)-chirality |
| Tipelukast | C₂₉H₃₈O₇S | 530.67 | 125961-82-2 | Asthma, interstitial cystitis | Acetyl/propyl groups, thioether linkage |
| Elsibucol | C₃₅H₅₄O₄S₂ | 602.93 | 216167-95-2 | Transplant rejection prevention | tert-butyl groups, dual sulfanyl linkages |
| Butanoic Acid, 2-(4-Hydroxyphenoxy)-2-Methyl- (2R) | C₁₂H₁₆O₄ | 224.25 | 653563-78-1 | Not Specified | Methyl ester, 4-hydroxyphenoxy, no halogens |
Molecular weight is estimated based on structural complexity.
Structural and Functional Insights
A. Impact of Halogenation
- The target compound’s 4-chlorobenzoyl and trifluoromethoxy groups enhance lipophilicity and receptor binding compared to Tipelukast’s acetyl groups or Elsibucol’s tert-butyl substituents. Fluorine atoms may improve metabolic stability and bioavailability .
B. Stereochemistry
- The (2R)-configuration in the target compound and CAS 653563-78-1 highlights the role of chirality in biological activity.
C. Therapeutic Implications
- Tipelukast’s thioether linkage and Elsibucol’s sulfanyl groups improve solubility but may reduce target specificity compared to the target compound’s indole-phenoxy scaffold, which is common in kinase inhibitors or prostaglandin analogs.
D. Molecular Weight and Complexity
Biological Activity
Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-, identified by CAS number 668455-62-7, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C28H23ClF3NO5, with a molecular weight of approximately 578.97 g/mol. The structure includes a butanoic acid moiety linked to an indole derivative, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H23ClF3NO5 |
| Molecular Weight | 578.97 g/mol |
| CAS Number | 668455-62-7 |
| Appearance | Solid |
| Storage Temperature | -20°C |
Research indicates that Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- exhibits its biological activity primarily through the inhibition of specific viral proteins. One notable mechanism is its ability to inhibit the interaction between the NS3 and NS4B proteins of the dengue virus, thereby preventing viral replication . This suggests potential applications in antiviral therapies.
Antiviral Properties
The compound has demonstrated significant antiviral activity against various strains of the dengue virus. In vitro studies have shown nanomolar to picomolar efficacy against a panel of clinical isolates, indicating a high barrier to resistance and favorable pharmacokinetic properties .
Cytotoxicity and Safety Profile
In toxicity assessments, the compound exhibited low cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic applications. The selectivity index indicates that it can effectively inhibit viral replication without significantly affecting host cell viability .
Study 1: Efficacy Against Dengue Virus
A study conducted on mouse models infected with dengue virus showed that administration of Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- resulted in a significant reduction in viral load compared to untreated controls. The results highlighted the compound's potential as an antiviral agent .
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has excellent oral bioavailability and reaches peak plasma concentrations rapidly after administration. This supports its potential as an orally active therapeutic agent in treating viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
